molecular formula C2H10N2O4S B1616829 1,2-Ethanediamine, sulfate CAS No. 25723-52-8

1,2-Ethanediamine, sulfate

Cat. No.: B1616829
CAS No.: 25723-52-8
M. Wt: 158.18 g/mol
InChI Key: BNZCDZDLTIHJAC-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, sulfate: is an organic compound with the molecular formula C₂H₁₀N₂O₄S. It is a sulfate salt of 1,2-ethanediamine, also known as ethylenediamine. This compound is a colorless solid that is highly soluble in water. It is widely used in various chemical synthesis processes and has significant industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Ethanediamine, sulfate can be synthesized by reacting 1,2-ethanediamine with sulfuric acid. The reaction typically involves the following steps:

    Reaction: 1,2-ethanediamine is mixed with sulfuric acid in a stoichiometric ratio.

    Heating: The mixture is heated to facilitate the reaction.

    Crystallization: The resulting solution is cooled to allow the formation of this compound crystals.

    Filtration: The crystals are filtered out and dried to obtain the final product.

Industrial Production Methods:

Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial filtration and drying techniques.

Chemical Reactions Analysis

Types of Reactions:

1,2-Ethanediamine, sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran.

    Substitution: Various reagents can be used for substitution reactions, including alkyl halides and acyl chlorides. The reaction conditions depend on the specific reagents used.

Major Products:

    Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

    Reduction: Products can include simpler amines or hydrocarbons.

    Substitution: Products can include substituted amines or other functionalized compounds.

Scientific Research Applications

1,2-Ethanediamine, sulfate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry.

    Biology: It is used in the preparation of buffers and other biochemical reagents.

    Medicine: It is used in the synthesis of pharmaceutical compounds and as an excipient in drug formulations.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-ethanediamine, sulfate involves its ability to act as a chelating agent. It can form stable complexes with metal ions, which makes it useful in various chemical and industrial processes. The molecular targets and pathways involved depend on the specific application and the metal ions it interacts with.

Comparison with Similar Compounds

    1,2-Diaminopropane: Similar to 1,2-ethanediamine but with an additional methyl group.

    1,3-Diaminopropane: Similar structure but with the amino groups on the first and third carbon atoms.

    Ethylenediaminetetraacetic acid (EDTA): A more complex chelating agent with four carboxylate groups.

Uniqueness:

1,2-Ethanediamine, sulfate is unique due to its simple structure and high solubility in water. It is also less complex compared to other chelating agents like EDTA, making it easier to handle and use in various applications.

Properties

IUPAC Name

2-aminoethylazanium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZCDZDLTIHJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)[NH3+].OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-15-3 (Parent)
Record name 1,2-Ethanediamine, sulfate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025723528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25723-52-8, 22029-36-3
Record name 1,2-Ethanediamine, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25723-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenediammonium sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22029-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, sulfate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025723528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, sulfate (1:?)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylenediamine, salt with sulphuric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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